molecular formula C13H15NO2 B1297766 Ethyl 2,3-dimethyl-1H-indole-5-carboxylate CAS No. 21523-62-6

Ethyl 2,3-dimethyl-1H-indole-5-carboxylate

Cat. No.: B1297766
CAS No.: 21523-62-6
M. Wt: 217.26 g/mol
InChI Key: VQDRHZVLRCGSFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2,3-dimethyl-1H-indole-5-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its indole core, substituted with ethyl, methyl, and carboxylate groups, making it a versatile molecule in various chemical reactions and applications.

Biochemical Analysis

Biochemical Properties

Ethyl 2,3-dimethyl-1H-indole-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to interact with enzymes such as lipoxygenases and cyclooxygenases, which are involved in inflammatory processes . These interactions can lead to the inhibition or activation of these enzymes, thereby modulating inflammatory responses. Additionally, this compound may interact with proteins involved in cell signaling pathways, further influencing cellular functions.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including this compound, have been reported to exhibit anticancer properties by inducing apoptosis in cancer cells . This compound can also affect cell signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation and differentiation. Furthermore, this compound may alter gene expression patterns, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound may inhibit the activity of enzymes such as cyclooxygenases, thereby reducing the production of pro-inflammatory mediators . Additionally, this compound can interact with transcription factors, leading to alterations in gene expression and subsequent changes in cellular function. These molecular interactions contribute to the overall biological effects of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that indole derivatives, including this compound, can be relatively stable under certain conditions . Factors such as temperature, pH, and exposure to light can influence the stability and degradation of this compound. Long-term exposure to this compound in in vitro or in vivo studies may lead to sustained changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have demonstrated that indole derivatives, including this compound, exhibit dose-dependent effects . At lower doses, this compound may exert beneficial effects, such as anti-inflammatory or anticancer activities. At higher doses, this compound may exhibit toxic or adverse effects, including hepatotoxicity or nephrotoxicity. It is essential to determine the optimal dosage range to maximize the therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. Indole derivatives, including this compound, can undergo metabolic transformations such as hydroxylation, methylation, and conjugation . These metabolic processes can affect the compound’s bioavailability, activity, and elimination from the body. Additionally, this compound may influence metabolic flux and metabolite levels, further impacting cellular function and overall metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. This compound can interact with transporters and binding proteins that facilitate its uptake and distribution . For example, this compound may be transported across cell membranes by specific transporters, allowing it to reach its target sites within cells. Additionally, binding proteins can influence the localization and accumulation of this compound in different tissues, affecting its overall distribution and activity.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For instance, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production. The subcellular localization of this compound is essential for understanding its precise mechanism of action and biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,3-dimethyl-1H-indole-5-carboxylate typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with an appropriate ketone or aldehyde under acidic conditions to form the indole core. The specific steps are as follows:

    Starting Materials: Phenylhydrazine and a suitable ketone or aldehyde.

    Reaction Conditions: The reaction is carried out in the presence of an acid catalyst, such as methanesulfonic acid, under reflux conditions in methanol.

    Product Formation: The reaction yields the indole core, which is then further functionalized to introduce the ethyl, methyl, and carboxylate groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactants: Large quantities of phenylhydrazine and ketone or aldehyde.

    Optimized Conditions: Use of continuous flow reactors to maintain consistent reaction conditions and improve yield.

    Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3-dimethyl-1H-indole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products Formed

The major products formed from these reactions include:

    Oxidized Derivatives: Quinones or other oxidized forms.

    Reduced Derivatives: Alcohols or other reduced forms.

    Substituted Indoles: Various substituted indole derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 2,3-dimethyl-1H-indole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-methylindole-3-carboxylate: Similar structure but with different substitution patterns.

    Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate: Contains a hydroxyl group, leading to different chemical properties.

    Ethyl 1H-indole-3-carboxylate: Lacks the methyl groups, resulting in different reactivity.

Uniqueness

Ethyl 2,3-dimethyl-1H-indole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

ethyl 2,3-dimethyl-1H-indole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-4-16-13(15)10-5-6-12-11(7-10)8(2)9(3)14-12/h5-7,14H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQDRHZVLRCGSFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)NC(=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60346471
Record name Ethyl 2,3-dimethyl-1H-indole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60346471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21523-62-6
Record name Ethyl 2,3-dimethyl-1H-indole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60346471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of tert-butyl 1-(4-(ethoxycarbonyl)phenyl)hydrazinecarboxylate (5.27 g, 18.8 mmol), butan-2-one (2.53 mL, 28.2 mmol), and TsOH monohydrate (21.5 g, 112.8 mmol) in toluene (300 mL) was heated at 80° C. for 2 h. The reaction mixture was allowed to cool to room temperature and filtered. The filtrate was concentrated and then purified by flash chromatography (AcOEt/Hexane 5%) to obtain the title compound. ESI-MS (m/z): 218 [M+H]+.
Quantity
5.27 g
Type
reactant
Reaction Step One
Quantity
2.53 mL
Type
reactant
Reaction Step One
[Compound]
Name
TsOH monohydrate
Quantity
21.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2,3-dimethyl-1H-indole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2,3-dimethyl-1H-indole-5-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 2,3-dimethyl-1H-indole-5-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 2,3-dimethyl-1H-indole-5-carboxylate
Reactant of Route 5
Ethyl 2,3-dimethyl-1H-indole-5-carboxylate
Reactant of Route 6
Ethyl 2,3-dimethyl-1H-indole-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.